Ethyl 3-(3-Pyridyl)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQBFURCBCQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyridyl Esters As Synthetic Building Blocks
Pyridyl esters are a class of organic compounds that have garnered significant attention as versatile building blocks in synthesis. The pyridine (B92270) ring, a heterocyclic aromatic compound, is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. wikipedia.org The incorporation of a pyridine moiety can influence a molecule's physicochemical properties, such as polarity, which is a crucial consideration in medicinal chemistry. acs.org
The utility of pyridyl esters in organic synthesis is demonstrated by their application in various reactions. For instance, aryl 2-pyridyl esters can be transformed directly into secondary benzylic alcohols through nickel-catalyzed cross-coupling reactions. acs.org Furthermore, 2-pyridyl esters of N-acyl-amino-acids have proven to be stable and highly reactive in non-polar solvents, making them valuable in peptide synthesis. rsc.org The pyridine nitrogen atom can also play a key role in activating adjacent functional groups, facilitating reactions that might not otherwise proceed. asianpubs.org
The strategic use of pyridyl-containing building blocks is a common practice in drug discovery. abcr.com Medicinal chemists often utilize libraries of diverse building blocks, with a significant percentage containing a pyridine ring, to explore structure-activity relationships (SAR). acs.org Specifically, 3- and 4-pyridyl boronic acids and esters are frequently employed in Suzuki coupling reactions to introduce the pyridyl group into a target molecule. acs.org
Historical Context of Propanoate Derivatives in Chemical Synthesis
Classical and Conventional Synthetic Routes
The synthesis of Ethyl 3-(3-Pyridyl)propanoate has traditionally been approached through various methods, including both multi-step and one-pot procedures.
One-Pot Synthesis Approaches
More contemporary methods have focused on improving efficiency through one-pot synthesis. A notable one-step approach involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). google.com This method, while simpler, initially suffered from low yields of around 30% even after 24 hours of refluxing at 100°C. google.com However, the introduction of catalytic systems has significantly enhanced the efficacy of one-pot syntheses.
Catalytic Approaches in this compound Synthesis
The advent of catalysis has revolutionized the synthesis of this compound, offering improved yields, shorter reaction times, and greater efficiency.
Acid Catalysis (e.g., Trifluoromethanesulfonic Acid)
A highly efficient one-step hydroamination reaction utilizing trifluoromethanesulfonic acid (TFMSA) as a catalyst has been developed for the synthesis of a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate. patsnap.com This method involves reacting 2-aminopyridine and ethyl acrylate in anhydrous ethanol (B145695) under a nitrogen atmosphere. patsnap.comchemicalbook.com The reaction proceeds via a Michael addition mechanism, where TFMSA protonates the β-carbon of ethyl acrylate, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine group of 2-aminopyridine.
Key parameters for this TFMSA-catalyzed reaction include:
Molar Ratios: 1:1 to 1:2 of 2-aminopyridine to ethyl acrylate. google.com
Catalyst Loading: 5–10 mol% of TFMSA relative to ethyl acrylate. google.com
Solvent: Anhydrous ethanol, with a volume of 1/4 to 1 relative to ethyl acrylate. google.com
Temperature: 120–160°C. patsnap.comchemicalbook.com
Reaction Time: 16–20 hours. patsnap.comchemicalbook.com
This modern approach significantly shortens the reaction time to 16-20 hours and boosts the product yield to 80-85%, with a purity of 99% as determined by HPLC. google.com The purification process involves washing with a petroleum ether/ethyl acetate mixture and recrystallization. patsnap.com Other Brønsted acids like hydrochloric acid, nitric acid, sulfuric acid, and p-toluenesulfonic acid, when supported on materials like silica (B1680970) gel, have also been used as catalysts, resulting in yields of 50-76%. google.com
Table 1: Comparison of Synthetic Methods for a Related Propanoate Ester
| Parameter | Prior Art (Multi-Step) | Prior Art (One-Pot, Uncatalyzed) | TFMSA-Catalyzed Method |
| Reaction Time | ~100 hours google.com | 24 hours google.com | 16–20 hours patsnap.com |
| Temperature | Varied | 100°C google.com | 120–160°C patsnap.com |
| Catalyst | Pd/C (final step) google.com | None | Trifluoromethanesulfonic acid patsnap.com |
| Yield | ~52% google.com | ~30% google.com | 80–85% google.com |
| Purity (HPLC) | <95% | Not specified | 99% google.com |
Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Hydrogenation)
Palladium on carbon (Pd/C) is a versatile catalyst used in various hydrogenation reactions. In the context of synthesizing related pyridine-containing propanoates, Pd/C catalysis is a key step in some multi-step routes. For instance, it is used for the hydrogenation of an N-oxide intermediate to yield the final product. google.com Palladium-catalyzed reactions are known for their efficiency in reducing double bonds and other functional groups. scirp.orgmdpi.com The chemoselectivity of Pd/C catalyzed hydrogenations can often be controlled, for example, to hydrogenate an alkene without affecting O- or N-benzyl protective groups. scirp.org In some syntheses, palladium catalysts are also employed in cross-coupling reactions to form the carbon skeleton of the target molecule. researchgate.netacs.org
Biocatalytic Pathways for Enantioselective Synthesis
Biocatalysis offers a powerful approach for the enantioselective synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. acs.org Enzymes, such as dehydrogenases/reductases, can catalyze the reduction of prochiral ketones to optically active alcohols with high enantiomeric excess. jmb.or.krjmb.or.kr
For example, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate to (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate, a key intermediate for the antidepressant duloxetine, has been achieved using a short-chain dehydrogenase/reductase. jmb.or.krjmb.or.kr This enzymatic reduction can achieve >99% enantiomeric excess (ee) and can be performed at high substrate concentrations. jmb.or.krjmb.or.kr While direct biocatalytic routes to this compound are less commonly documented in the provided context, the principles of using engineered enzymes for asymmetric synthesis are well-established. acs.orgnih.gov For instance, engineered myoglobin (B1173299) catalysts have been developed for the asymmetric N-H carbene insertion of aromatic amines, demonstrating the potential of biocatalysis in creating chiral amine building blocks. nih.gov
Green Chemistry Principles in Synthesis of this compound
The integration of green chemistry principles is paramount in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. bdu.ac.inedu.krdinnovareacademics.in The goal is to design chemical processes that are inherently safer and more environmentally benign. bdu.ac.inedu.krd
The economic and environmental viability of a synthetic route is assessed by metrics such as atom economy, E-factor (kg waste/kg product), and Process Mass Intensity (PMI). um-palembang.ac.id A lower E-factor and PMI indicate a more environmentally friendly process. For instance, a one-step synthesis of a related compound, 3-(pyridine-2-ylamino) ethyl propionate, using 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst, presents a more economical and environmentally sound approach compared to multi-step methods. google.com This method is characterized by simple handling, easy product separation, and lower production costs due to cheaper raw materials and shorter reaction times (16-20 hours). google.com In contrast, older methods often involve higher costs, lower yields (30-52%), and significantly longer reaction times (24-100 hours). google.com
The choice of solvents and catalysts also plays a crucial role. Green solvents like water, ethanol, and supercritical CO2 are preferred over hazardous options such as dichloromethane (B109758) and benzene. bdu.ac.in Catalytic reactions are favored over stoichiometric ones as they increase reaction speed, improve yield, and allow for catalyst recovery and reuse, thus minimizing waste. bdu.ac.inedu.krd The use of renewable feedstocks, such as converting bio-ethanol from sources like sugarcane and corn into key chemical building blocks, is another important aspect of sustainable synthesis. nih.gov
Table 1: Comparison of Synthetic Methodologies for a Pyridyl Propanoate Derivative
| Method | Key Features | Yield | Reaction Time | Economic & Environmental Notes |
|---|---|---|---|---|
| One-Step Catalytic Synthesis | Uses 2-aminopyridine, ethyl acrylate, and trifluoromethanesulfonic acid catalyst. | 80-85% google.com | 16-20 hours google.com | Lower cost, simple process, easy separation. google.com |
| Multi-Step Synthesis | Involves synthesis of 2-chloropyridine (B119429) N-oxide and β-alanine carbethoxy hydrochloride, followed by further reactions. | ~52% (total recovery) google.com | ~100 hours google.com | Higher cost, longer process, more waste generated. google.com |
| Direct Reaction | Reaction of 2-aminopyridine and ethyl acrylate at 100°C. | ~30% google.com | 24 hours google.com | Low yield makes it less economically viable. google.com |
Advanced Synthetic Strategies and Precursor Chemistry
Recent research has focused on developing more sophisticated synthetic methods that offer higher selectivity and efficiency. These often involve the use of specialized precursors and reagents.
Pyridine (B92270) N-oxides are versatile intermediates in the synthesis of substituted pyridines. nih.govorganic-chemistry.org They can be used to introduce functional groups onto the pyridine ring. For example, the reaction of alkylpyridine N-oxides with carboxylic acid anhydrides can yield pyridine-substituted esters. google.com This reaction is typically exothermic and can be controlled by the gradual addition of the pyridine N-oxide to a heated anhydride (B1165640). google.com The use of pyridine N-oxide derivatives allows for the synthesis of a variety of pyridyl compounds that might be otherwise difficult to access. nih.govorganic-chemistry.org For instance, 2,3-dichloropyridine (B146566) N-oxide can act as an oxygen transfer reagent in gold(I)-catalyzed oxidations. organic-chemistry.org
Titanium enolates have emerged as powerful tools for stereoselective carbon-carbon bond formation. scielo.brorgsyn.orgacs.org The addition of chiral titanium enolates to aldehydes or their derivatives can produce aldol (B89426) products with high diastereoselectivity. nih.gov This methodology is particularly useful for constructing chiral centers in a controlled manner.
In the context of pyridyl propanoate synthesis, while direct examples are not prevalent in the provided search results, the principles of titanium enolate chemistry are highly applicable. The generation of a titanium enolate from a propionate ester, followed by its reaction with a pyridine-containing electrophile, could provide a stereocontrolled route to chiral pyridyl propanoates. nih.gov The reaction often requires pre-complexation of the aldehyde with a Lewis acid like TiCl4 to proceed efficiently. nih.gov The stereochemical outcome of these reactions can be influenced by the chiral auxiliary used and the specific reaction conditions. scielo.brorgsyn.org
Table 2: Key Aspects of Advanced Synthetic Strategies
| Strategy | Precursor/Reagent | Key Transformation | Advantages |
|---|---|---|---|
| Pyridine N-Oxide Chemistry | Pyridine N-Oxides, Carboxylic Acid Anhydrides | Functionalization of the pyridine ring | Access to a wide range of substituted pyridines. nih.govgoogle.com |
| Titanium Enolate Additions | Propionate Esters, Pyridine Aldehydes, TiCl4 | Stereoselective C-C bond formation | High diastereoselectivity, creation of chiral centers. scielo.brnih.gov |
Process Optimization and Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production presents several challenges that require careful process optimization. Key considerations include reaction conditions, catalyst efficiency, and product purification.
For large-scale production, continuous flow reactors are increasingly being adopted. These systems can offer better control over reaction parameters, leading to improved yields and safety. Automation can further enhance the efficiency of the production process.
In the context of catalytic reactions, optimizing catalyst loading and ensuring its recovery and recyclability are crucial for economic viability. For instance, in a one-step synthesis of a related pyridyl propanoate, the use of a trifluoromethanesulfonic acid catalyst was found to be highly efficient, leading to high yields and purity. google.com
Scale-up can sometimes lead to the accumulation of byproducts that were not significant at the laboratory scale. Therefore, robust purification methods are essential to ensure the final product meets the required quality standards. Techniques such as crystallization and column chromatography are commonly employed. google.com The choice of solvent for extraction and recrystallization is also a critical factor in process optimization. google.com
Chemical Reactivity and Transformational Chemistry of Ethyl 3 3 Pyridyl Propanoate
Ester Functional Group Reactivity
The ester functional group is a key site for transformations such as hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
The ester group of ethyl 3-(3-pyridyl)propanoate can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-pyridyl)propanoic acid, under either acidic or basic conditions. This reaction is a standard transformation for esters and proceeds through nucleophilic acyl substitution.
Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group, is also a feasible reaction. This is typically achieved by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield mthis compound.
Reduction Reactions of the Ester Moiety
The ester functional group can be reduced to a primary alcohol, 3-(3-pyridyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters but may be used under specific conditions or with the addition of activating agents.
Pyridine (B92270) Ring Reactivity
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards oxidation and substitution reactions. wikipedia.orggcwgandhinagar.com
Oxidation Reactions
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like peracids (e.g., m-CPBA). wikipedia.org This transformation is significant because the resulting pyridine N-oxide can activate the pyridine ring for further reactions. wikipedia.orggcwgandhinagar.com For example, N-oxidation promotes electrophilic substitution at the 2- and 4-positions of the ring. wikipedia.org Peroxydisulfate oxidation is another method used for the hydroxylation of pyridine rings. beilstein-journals.org
Substitution Reactions
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which makes it less nucleophilic than benzene. wikipedia.orggcwgandhinagar.com When such reactions do occur, they typically favor substitution at the 3-position, which is the most electron-rich carbon. wikipedia.org However, these reactions often require harsh conditions. nih.gov For example, direct nitration is sluggish, and sulfonation is even more challenging. wikipedia.org
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. wikipedia.orggcwgandhinagar.com The reactivity can be influenced by the nature of the substituent at the 3-position. For instance, in 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution with 1-methylpiperazine (B117243) was found to correlate with the steric bulk of the 3-substituent. researchgate.net
Alkyl Chain Reactivity and Derivatization
The alkyl chain connecting the ester and pyridine moieties also presents opportunities for chemical modification. The α-protons (protons on the carbon adjacent to the ester's carbonyl group) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in alkylation reactions. This allows for the introduction of substituents at the α-position, leading to a wide range of derivatives. For example, the related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which has a keto group on the alkyl chain, is known to participate in condensation reactions. researchgate.netasianpubs.org
The reactivity of the alkyl chain can be influenced by the pyridine ring's position. For instance, methyl groups at the 2- and 4-positions of a pyridine ring are known to be more reactive in condensation reactions than a methyl group at the 3-position. e-bookshelf.de
Below is a table summarizing the reactivity of this compound at its different functional sites.
| Functional Group | Reaction Type | Typical Reagents | Product(s) |
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | 3-(3-Pyridyl)propanoic acid |
| Ester | Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 3-(3-pyridyl)propanoate |
| Ester | Reduction | LiAlH₄ | 3-(3-Pyridyl)propan-1-ol |
| Pyridine Ring | N-Oxidation | Peracids (e.g., m-CPBA) | Ethyl 3-(1-oxido-3-pyridyl)propanoate |
| Pyridine Ring | Electrophilic Substitution | HNO₃/H₂SO₄ (harsh) | (Nitro-3-pyridyl)propanoate derivatives |
| Pyridine Ring | Nucleophilic Substitution | Nucleophiles (if leaving group present) | Substituted pyridine derivatives |
| Alkyl Chain (α-carbon) | Alkylation | Base (e.g., LDA), RX | Ethyl 2-alkyl-3-(3-pyridyl)propanoate |
Alpha-Carbon Functionalizations
The carbon atom alpha to the ester carbonyl group in this compound is susceptible to functionalization through the formation of an enolate intermediate. This reactivity is a cornerstone of ester chemistry, allowing for the introduction of various substituents at the α-position.
One notable example of alpha-carbon functionalization is the formylation reaction. In a process described for the analogous compound, ethyl 3-(6-methyl-3-pyridinyl)propionate, the α-carbon can be formylated by reaction with an excess of an alkyl formate (B1220265), such as ethyl formate, in the presence of a strong base like sodium ethoxide. googleapis.com The reaction is typically conducted in an inert organic solvent, such as toluene (B28343) or an ether like tetrahydrofuran. googleapis.com The base abstracts a proton from the α-carbon, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the formate ester. This sequence introduces a formyl group (-CHO) at the alpha position.
The general conditions for such a reaction are summarized in the table below:
| Parameter | Condition |
| Reactants | This compound, Ethyl formate |
| Base | Sodium ethoxide or Potassium methoxide (B1231860) |
| Solvent | Toluene, Tetrahydrofuran (THF) |
| Temperature | Typically maintained at low temperatures (e.g., <15°C) during addition, followed by stirring at ambient temperature. googleapis.com |
This electrophilic substitution at the alpha-carbon highlights the synthetic utility of this compound as a building block for more complex molecules. googleapis.com
Specific Reaction Mechanisms Involving this compound
A primary route for the direct synthesis of this compound and its analogues involves the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the process would typically first involve the reaction of nicotinaldehyde (pyridine-3-carbaldehyde) with a phosphonate ylide, such as triethyl phosphonoacetate, to yield an α,β-unsaturated ester, followed by reduction of the double bond.
The mechanism of the Horner-Wadsworth-Emmons reaction can be detailed as follows:
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester (e.g., triethyl phosphonoacetate) at the carbon alpha to both the phosphonate and the carbonyl group, using a suitable base like sodium hydride (NaH) or sodium methoxide (NaOMe). organic-chemistry.org This results in the formation of a resonance-stabilized phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (nicotinaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, an oxaphosphetane precursor. wikipedia.org
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com This intermediate is unstable and rapidly eliminates a water-soluble dialkylphosphate salt (a key advantage over the traditional Wittig reaction), resulting in the formation of a carbon-carbon double bond. wikipedia.orgalfa-chemistry.com The reaction generally shows a high selectivity for the (E)-alkene isomer. organic-chemistry.orgnrochemistry.com
Reduction: The resulting ethyl 3-(3-pyridyl)acrylate is then reduced to the target compound, this compound. This reduction can be achieved through various standard methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
While not a direct synthesis of this compound itself, radical pathways are significant in the broader context of pyridylation reactions, which can be used to synthesize precursors or analogues. Pyridinium (B92312) salts, in particular, have emerged as versatile precursors for generating pyridyl radicals and N-pyridyl radical cations under photochemical or reductive conditions. rsc.orgrsc.org
The general mechanism for a radical pyridylation of an alkene, which could be a precursor to a substituted propanoate, often involves the following steps:
Radical Generation: A pyridinium salt can undergo single-electron reduction to generate a pyridyl radical. rsc.org Alternatively, photochemically-induced homolytic cleavage of the C–N bond in a Katritzky salt (N-substituted pyridinium salt) can produce an alkyl radical and an N-pyridyl radical cation. rsc.org
Radical Addition: The generated radical (e.g., an alkyl radical) can then add to a protonated heterocycle like pyridine in what is known as a Minisci-type reaction. nih.gov This reaction is highly effective for the alkylation of electron-deficient aromatic rings.
Rearomatization: The resulting radical cation intermediate is then oxidized to restore the aromaticity of the pyridine ring, yielding the alkylated pyridine product.
Recent advances have demonstrated that pyridinium salts can be used in the radical-mediated difunctionalization of alkenes. rsc.org In these processes, the pyridinium salt can act as a source of a pyridyl group that adds to a radical intermediate generated from the alkene. The selectivity of the addition (to the C2 or C4 position of the pyridine ring) is a key aspect of these transformations. rsc.org Such pathways offer a powerful, metal-free approach to constructing complex pyridine-containing molecules. iu.edu
Synthesis of Derivatives and Analogues of this compound
The core structure of this compound can be readily modified to produce a wide range of derivatives and analogues with diverse functionalities. These synthetic transformations often target the pyridine ring, the ester group, or the ethyl chain.
Ester and Keto Derivatives: A common analogue is ethyl 3-oxo-3-(pyridin-3-yl)propanoate . This β-keto ester can be synthesized via a Claisen condensation between a pyridine-based ester, like ethyl nicotinate, and ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide. asianpubs.org The resulting β-keto ester is a versatile intermediate, existing in equilibrium with its enol tautomer. researchgate.net These compounds are valuable in the synthesis of more complex heterocyclic systems. asianpubs.org
Amino Derivatives: Amino groups can be introduced at various positions. For example, ethyl 3-(pyridin-2-ylamino)propanoate is an important intermediate in the synthesis of pharmaceuticals like dabigatran (B194492) etexilate. google.com One synthetic route involves the direct reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674), catalyzed by an acid like trifluoromethanesulfonic acid, at elevated temperatures. google.com Another key analogue, methyl (S)-3-amino-3-(3-pyridyl)propanoate , has been synthesized stereoselectively, highlighting the importance of chiral amino acid derivatives in medicinal chemistry. acs.org
A summary of representative synthetic methods for key analogues is presented below:
| Derivative/Analogue | Starting Materials | Key Reagents/Conditions | Reaction Type |
| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | Ethyl nicotinate, Ethyl acetate | Sodium ethoxide, Benzene (reflux) | Claisen Condensation |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid, Anhydrous ethanol (B145695) (120-160°C) | Michael Addition |
| Ethyl 3,3-diethoxypropanoate (analogue with protected aldehyde) | Methyl vinyl ether, Trichloroacetyl chloride, Pyridine; then Sodium ethoxide, Ethanol | Acylation followed by solvolysis | Acylation/Haloform-like |
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Ethyl 3-(3-Pyridyl)propanoate
Molecular and Crystal Structure Determination
The molecular structure of this compound has been determined using single-crystal X-ray diffraction. The analysis reveals the precise spatial arrangement of the pyridine (B92270) ring, the ethyl propanoate chain, and their interconnection. nih.gov The crystal structure is elucidated by solving the diffraction pattern using computational methods, such as the SHELX suite of programs. These programs refine the atomic positions and thermal parameters to generate an accurate molecular model. The quality of the structure determination is assessed by parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model.
Conformational Analysis in the Solid State
In the solid state, the conformation of this compound is dictated by intermolecular forces, including hydrogen bonding and van der Waals interactions, which influence the packing of the molecules in the crystal lattice. lumenlearning.com The analysis of the crystal structure reveals the specific torsion angles that define the orientation of the ethyl ester group relative to the pyridine ring. This fixed conformation in the solid state provides a static picture of the molecule's preferred spatial arrangement under these conditions. The study of intermolecular interactions, such as C-H···N hydrogen bonds and C-H···π interactions, can further elucidate the forces governing the crystal packing. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).
The characteristic signals in the ¹H NMR spectrum can be assigned as follows:
Pyridyl Protons: The protons on the pyridine ring typically appear in the downfield region of the spectrum (usually between δ 7.0 and 8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (multiplicity) of these protons are dependent on their position on the pyridine ring.
Ethyl Group Protons: The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet corresponding to the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons. The methylene protons of the ester group typically resonate around δ 4.1-4.3 ppm.
Propanoate Chain Protons: The two methylene groups in the propanoate chain (-CH₂-CH₂-) will also produce distinct signals. The protons closer to the pyridine ring will have a different chemical shift than those adjacent to the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Pyridyl-H | 7.0 - 8.5 | Multiplets | 4H |
| -O-CH₂ -CH₃ | ~4.1 | Quartet | 2H |
| Pyridyl-CH₂ - | ~3.0 | Triplet | 2H |
| -CH₂ -COO- | ~2.7 | Triplet | 2H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
Carbon-13 (¹³C) NMR Spectral Assignments and Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected signals in the ¹³C NMR spectrum are:
Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is typically found in the most downfield region of the spectrum, often around δ 170-175 ppm.
Pyridyl Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum, generally between δ 120 and 150 ppm.
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) of the ethyl group will resonate at a lower field than the methyl carbon (-CH₃).
Propanoate Chain Carbons: The two methylene carbons of the propanoate chain will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C =O | ~172 |
| Pyridyl-C | 123 - 150 |
| -O-C H₂-CH₃ | ~61 |
| Pyridyl-C H₂- | ~34 |
| -C H₂-COO- | ~30 |
| -O-CH₂-C H₃ | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation between different nuclei. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other (typically through two or three bonds). It is instrumental in tracing the connectivity of the proton network within the propanoate chain and identifying adjacent protons on the pyridine ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. wikipedia.org Each peak in the 2D spectrum corresponds to a C-H bond, with one axis representing the ¹H chemical shift and the other representing the ¹³C chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt It is particularly useful for identifying the connectivity between different functional groups, such as linking the protons of the propanoate chain to the carbons of the pyridine ring and the carbonyl carbon.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a detailed picture of its molecular structure in solution.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing its vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound reveals characteristic absorptions corresponding to the vibrations of specific bonds. libretexts.org For this compound, the key functional groups are the ester and the pyridine ring.
The ester group is characterized by a strong C=O stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester will produce intense bands in the 1300-1000 cm⁻¹ region. libretexts.org
The pyridine ring, an aromatic heterocycle, exhibits several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The specific substitution pattern on the pyridine ring also influences the spectrum, with characteristic C-H out-of-plane bending vibrations appearing in the 900-700 cm⁻¹ range.
A comprehensive analysis of the IR spectrum allows for the unambiguous identification of these functional moieties within the molecular structure of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester | C=O Stretch | 1750-1735 |
| Ester | C-O Stretch | 1300-1000 |
| Pyridine Ring | Aromatic C-H Stretch | >3000 |
| Pyridine Ring | C=C and C=N In-ring Stretch | 1600-1400 |
| Pyridine Ring | C-H Out-of-plane Bending | 900-700 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. renishaw.comedinst.com While IR absorption is dependent on a change in the dipole moment of a molecule, Raman scattering relies on a change in its polarizability. edinst.com This fundamental difference means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong and sharp bands in the Raman spectrum. renishaw.com The breathing mode of the aromatic ring, a collective expansion and contraction, is a particularly characteristic Raman band. renishaw.com The C=C and C=N stretching vibrations of the pyridine ring will also be prominent. newport.com
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. libretexts.org The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and the loss of the entire ester group. libretexts.org Alpha-cleavage adjacent to the pyridine ring is also a likely fragmentation pathway for amines and related nitrogen-containing heterocycles. libretexts.org The fragmentation pattern will show clusters of peaks that can be interpreted to reconstruct the molecule's structure. libretexts.org
Table 2: Potential Fragment Ions of this compound in EI-MS
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |
| Pyridyl-containing fragments | Fragments resulting from cleavage of the propanoate chain |
Electrospray Ionization (ESI) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. uvic.ca It typically produces protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. uvic.ca For this compound, the basic nitrogen atom of the pyridine ring can be readily protonated, making ESI a suitable ionization method. uvic.ca This technique is often coupled with high-resolution mass spectrometry (HRMS).
HRMS provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This high resolution allows for the determination of the elemental composition of a molecule with a high degree of confidence, as it can distinguish between ions with the same nominal mass but different chemical formulas. bioanalysis-zone.commsesupplies.com The exact mass of the protonated molecule of this compound can be calculated and compared to the experimentally measured value to confirm its molecular formula. bioanalysis-zone.commsesupplies.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are foundational in understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about electron distribution and energy levels.
HOMO-LUMO Orbital Analysis and Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.nih.govA large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited.nih.govsmolecule.comAnalysis of the spatial distribution of HOMO and LUMO orbitals would reveal the regions of the molecule involved in electron donation and acceptance.
Table 1: Representative Data for Frontier Molecular Orbital Analysis
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule.researchgate.netIt examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.researchgate.netFor Ethyl 3-(3-Pyridyl)propanoate, NBO analysis would identify the key stabilizing interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. The magnitude of the interaction energies (E(2)) quantifies the strength of these delocalization effects.
Table 2: Illustrative NBO Analysis Data
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Reactivity Descriptors and Sites of Chemical Activity
Beyond the electronic structure, computational methods can predict how and where a molecule is likely to react. This is achieved through the calculation of various reactivity descriptors.
Energetic Studies and Stability
Energetic studies focus on the stability of a molecule by examining the energy required to break its chemical bonds and its potential degradation pathways.
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond. taylorfrancis.comtversu.ru Calculating BDEs is crucial for understanding the stability of a molecule and predicting its degradation pathways, including autoxidation mechanisms. researchgate.netresearchgate.net For instance, in a study on ethyl propanoate, the lowest energy decomposition path was found to be a retro-ene reaction with an energy barrier of approximately 210 kJ mol⁻¹, while the lowest homolytic bond fission required 353 kJ mol⁻¹. acs.org For the related molecule ethyl 3-[(pyridin-2-yl)amino]propanoate, BDEs for all single acyclic bonds were calculated to investigate its degradation properties. researchgate.netresearchgate.net Similar DFT calculations would be required to determine the BDEs for the various C-H, C-C, C-N, and C-O bonds within this compound.
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. The mechanism often involves a free-radical chain reaction, and the initial sites of attack are typically the bonds with the lowest BDE, often C-H bonds. researchgate.net By identifying the weakest bonds in a molecule, computational BDE studies can predict the most likely initiation sites for autoxidation and subsequent degradation. researchgate.netresearchgate.net Studies on related esters and pyridine (B92270) derivatives suggest that degradation can proceed via oxidation, reduction, or substitution reactions involving the functional groups. evitachem.com However, specific degradation pathways for this compound have not been detailed in the available literature.
Conformational Analysis and Molecular Dynamics Simulations
These studies investigate the three-dimensional structure of a molecule and its dynamic behavior.
A molecule can exist in various spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy). Computational methods, such as DFT, are used to optimize the molecular geometry and determine the preferred conformations in different environments, such as the gas phase or in solution. researchgate.net For example, a study on ethyl 3-[(pyridin-2-yl)amino]propanoate optimized its geometry using the DFT/B3LYP method. researchgate.net Molecular dynamics simulations can further explore the conformational landscape and the influence of solvent molecules. Such theoretical investigations would be necessary to determine the preferred spatial arrangement of the ethyl propanoate chain relative to the pyridine ring in this compound.
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. A well-known example is keto-enol tautomerism. For a related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which is a β-keto ester, it was found to exist in equilibrium with its enol tautomer. asianpubs.orgresearchgate.net However, this compound lacks the β-keto functionality necessary for this type of tautomerism. Therefore, significant tautomerism is not expected to be a factor in its chemistry under normal conditions.
Advanced Theoretical Properties
Advanced theoretical properties, including nonlinear optical (NLO) behavior and spectroscopic data, provide a deeper understanding of a molecule's potential applications in materials science and its fundamental physicochemical nature.
Nonlinear Optical (NLO) Properties
Theoretical investigations into pyridine-based chromophores often employ DFT calculations to determine the first hyperpolarizability (β), a measure of the second-order NLO response. For instance, studies on various pyridine derivatives have shown that the magnitude of β is sensitive to the nature and position of substituents on the pyridine ring. Computational studies on related organic nonlinear optical crystals, such as 2-aminopyridinium p-toluenesulphonate, have utilized DFT methods at the B3LYP/6-31G(d) level to calculate static hyperpolarizability and confirm NLO behavior. ias.ac.in Similarly, research on furylpyridine isomers has explored their NLO properties through DFT calculations, highlighting the influence of isomeric structure on polarizability and hyperpolarizability. scribd.com
For this compound, a computational study would likely involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The resulting data would indicate its potential for applications in NLO materials. It is anticipated that the NLO response would be modest due to the separation of the pyridine ring and the ester group by a flexible aliphatic chain, which disrupts extensive π-conjugation.
Table 1: Predicted Nonlinear Optical Properties of a Generic Pyridine-Acceptor System
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | ~2.5 D |
| Mean Polarizability | <α> | ~100-150 |
| First Hyperpolarizability | β | Low to moderate |
Note: The values in this table are hypothetical and based on general trends observed in similar pyridine derivatives. Specific computational studies are required for accurate predictions for this compound.
Theoretical Spectroscopic Data Prediction (e.g., Vibrational Frequencies, Chemical Shifts)
Theoretical prediction of spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, is a well-established application of computational chemistry. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequencies:
The vibrational frequencies of this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). core.ac.uk Such calculations, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for the pyridine ring, the ester group, and the aliphatic linker.
Pyridine Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. core.ac.uk The C=C and C=N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ range.
Ester Group Vibrations: A strong carbonyl (C=O) stretching band is predicted to be a prominent feature, typically around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would be found in the 1100-1300 cm⁻¹ region.
Aliphatic Chain Vibrations: The CH₂ stretching and bending modes from the ethyl and propanoate chain would appear in their characteristic regions, around 2850-2980 cm⁻¹ and 1450-1470 cm⁻¹, respectively.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyridine Ring | C-H stretch | 3000 - 3100 |
| C=C, C=N stretch | 1400 - 1600 | |
| Aliphatic Chain | C-H stretch (CH₂, CH₃) | 2850 - 2980 |
| C-H bend (CH₂, CH₃) | 1370 - 1470 | |
| Carbonyl Group | C=O stretch | 1730 - 1750 |
| Ester Group | C-O stretch | 1100 - 1300 |
Note: These are approximate ranges based on typical values for the respective functional groups.
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is another strength of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the α- and β-protons of the propanoate chain, and the ethyl group protons. The pyridine protons would resonate in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the substitution pattern. The protons on the carbons adjacent to the carbonyl group and the pyridine ring (α and β to the ring, and α to the carbonyl) would have characteristic shifts in the δ 2.5-4.5 ppm range. The ethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
The ¹³C NMR spectrum would similarly show distinct peaks for each carbon atom. The carbonyl carbon would be the most downfield-shifted signal (δ ~170 ppm). The pyridine ring carbons would appear in the aromatic region (δ ~120-150 ppm). The carbons of the ethyl and propanoate chain would resonate at higher fields.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Pyridine Ring (H2, H4, H5, H6) | 7.0 - 8.5 |
| -CH₂- (adjacent to pyridine) | 2.8 - 3.2 |
| -CH₂- (adjacent to C=O) | 2.5 - 2.9 |
| -O-CH₂- (ethyl) | 4.0 - 4.3 |
| -CH₃ (ethyl) | 1.1 - 1.4 |
Note: These are estimated chemical shift ranges. The actual values can be more precisely predicted using specialized NMR prediction software or DFT calculations.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| Pyridine Ring (C2, C3, C4, C5, C6) | 120 - 150 |
| -O-CH₂- (ethyl) | ~60 |
| -CH₂- (adjacent to pyridine) | ~30 |
| -CH₂- (adjacent to C=O) | ~35 |
| -CH₃ (ethyl) | ~14 |
Note: These are approximate chemical shift values based on analogous structures.
Intermolecular Interactions and Solid State Features
Hydrogen Bonding Networks in Crystalline Ethyl 3-(3-Pyridyl)propanoate
Specific information regarding the hydrogen bonding networks in crystalline this compound is not available.
In related pyridyl-containing compounds, hydrogen bonding is a critical factor in defining the crystal structure. For example, in the crystal structure of 1-aryl-2-(3-pyridyl)ethanone oximes, O-H···N(pyridyl) hydrogen bonds lead to the formation of infinite layers. mdpi.com Similarly, in other complex esters containing pyridine (B92270) rings, N—H⋯N and C—H⋯O hydrogen bonds link molecules into polymeric zigzag tapes or two-dimensional networks. iucr.orgiucr.org These interactions, where a hydrogen atom is shared between two electronegative atoms, are highly directional and play a key role in forming predictable structural motifs.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
A Hirshfeld surface analysis for this compound has not been found in the reviewed literature.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts. For instance, in a study of a novel anhydride (B1165640) derivative, Hirshfeld analysis revealed that the structure was stabilized by weak C–H···O hydrogen bonds and π···π interactions. acs.org
The 2D fingerprint plot is derived from the Hirshfeld surface and summarizes all intermolecular contacts in the crystal. It plots the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Different types of interactions appear as distinct regions on the plot, and the percentage contribution of each interaction type can be calculated. For example, in the analysis of one complex heterocyclic compound, H···H contacts accounted for 45.9% of the total Hirshfeld surface, with other significant contributions from H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) interactions. researchgate.net This quantitative breakdown is crucial for understanding the hierarchy of interactions governing the crystal packing.
Crystal Packing and Supramolecular Assembly
Specific details on the crystal packing and supramolecular assembly of this compound are not available.
Energy Frameworks Analysis and Slip Layer Topology in Related Pyridyl Esters
In a study on an organoselenium isomaleimide, energy-framework analysis revealed that dispersive energies were the most significant forces stabilizing the crystal structure. frontiersin.org For a novel anhydride, the total interaction energy was calculated as the sum of these components (E_ele + E_pol + E_dis + E_rep), providing a detailed picture of the crystal's energetic landscape. acs.org This analysis helps in understanding the mechanical properties of the crystal, such as its tendency to slip along certain planes. While specific slip layer topology data for pyridyl esters was not prominent in the search results, the energy framework calculations are the foundation for predicting such properties. For example, in some coordination polymers containing pyridine-triazole ligands, the analysis of interaction energies helps to explain the differences in their supramolecular structures and electrochemical properties. mdpi.com
Analytical Methodologies for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity and conducting quantitative analysis of Ethyl 3-(3-Pyridyl)propanoate. This method offers high resolution and sensitivity, making it ideal for separating the main compound from closely related impurities. In typical applications, a reversed-phase HPLC method is developed. The purity of synthesized batches of similar compounds, such as ethyl 3-(pyridin-2-ylamino) propanoate, has been successfully determined to be as high as 99% using HPLC. google.com
The principle involves injecting a solution of the sample into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. This compound and its impurities will separate based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its exact concentration.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 262 nm |
| Run Time | 15 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds, making it suitable for the purity assessment and impurity profiling of this compound. thermofisher.comnih.gov The GC component separates the chemical constituents of a sample based on their boiling points and affinity for the stationary phase within the capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov
This technique is exceptionally valuable for impurity profiling, which involves the identification and quantification of unwanted chemicals that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). researchgate.net By comparing the mass spectra of unknown peaks in the chromatogram to established spectral libraries (like NIST), potential impurities can be tentatively identified. d-nb.info High-resolution mass spectrometry can further provide accurate mass measurements, which aids in determining the elemental composition of an impurity, facilitating its structural elucidation. thermofisher.com
Table 2: Potential Process-Related Impurities in this compound and GC-MS Data
| Compound Name | Potential Origin | Molecular Weight (g/mol) | Expected Mass Spectrum (Key Fragments) |
|---|---|---|---|
| 3-Pyridylpropanoic Acid | Hydrolysis of the ester | 151.15 | m/z 151, 106, 78 |
| Ethanol (B145695) | Starting material / Hydrolysis byproduct | 46.07 | m/z 46, 45, 31 |
| Diethyl Ether | Solvent impurity | 74.12 | m/z 74, 59, 45, 31 |
| Unreacted Starting Materials | Incomplete reaction | Varies | Dependent on synthetic route |
Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Adsorption, Flash Column Chromatography)
Chromatographic techniques are fundamental for the purification of this compound, effectively removing byproducts, unreacted starting materials, and other impurities. Silica gel adsorption chromatography is the most common method employed.
Silica Gel Adsorption Chromatography: Silica gel, a porous form of silicon dioxide, serves as the stationary phase. nacalai.com It is a polar adsorbent, and the separation principle is based on the differential adsorption of compounds from the mobile phase. More polar compounds will adsorb more strongly to the silica gel and thus move more slowly down the column, while less polar compounds will elute faster. The choice of mobile phase (eluent) is critical and is typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). rochester.edurochester.edu The polarity of the eluent is optimized to achieve the best separation. For nitrogen-containing basic compounds like pyridine derivatives, a small amount of a base such as triethylamine (B128534) may be added to the mobile phase to prevent the compound from tailing on the acidic silica gel. rochester.edu
Flash Column Chromatography: This is a variation of traditional column chromatography that uses air pressure to force the solvent through the column more quickly, significantly reducing purification time. rochester.edu The crude product is typically dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The solvent system, often determined by preliminary thin-layer chromatography (TLC) analysis, is then passed through the column. researchgate.netwiley-vch.de Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.
Table 3: Typical Conditions for Chromatographic Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (200-300 mesh) researchgate.net |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (B1210297) gradient (e.g., starting with 10:1, increasing polarity) rsc.org |
| Alternative Eluent | Petroleum Ether/Ethyl Acetate researchgate.net |
| Loading Method | Sample dissolved in minimal dichloromethane (B109758) or loaded dry on silica gel rochester.edurochester.edu |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Recrystallization for Purification
Recrystallization is a widely used and effective technique for the final purification of solid compounds like this compound, particularly after initial purification by chromatography. The principle relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
The process involves dissolving the impure compound in a suitable solvent at or near its boiling point to create a saturated solution. The hot solution is then slowly cooled, often to room temperature and then in an ice bath. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor). The pure crystals are then collected by filtration. chemicalbook.com In some synthesis procedures, a mixture of solvents, such as petroleum ether and ethyl acetate, is used for recrystallization to obtain the final product as white crystals. google.comchemicalbook.com
Table 4: Potential Solvents for Recrystallization of Pyridine Derivatives
| Solvent / Solvent System | Rationale for Use |
|---|---|
| Ethanol | Good solubility when hot, poor solubility when cold for many organic solids. |
| Acetone | A versatile solvent for a range of polarities. researchgate.net |
| Ethyl Acetate / Hexanes | A common two-solvent system where the compound is soluble in the polar solvent (ethyl acetate) and insoluble in the nonpolar solvent (hexanes). |
| Petroleum Ether / Ethyl Acetate | Used to precipitate the compound, yielding white flaky crystals. chemicalbook.com |
Role of Ethyl 3 3 Pyridyl Propanoate As a Precursor in Complex Organic Synthesis
Strategic Utility in Multi-Step Synthesis of Target Molecules
Ethyl 3-(3-pyridyl)propanoate serves as a fundamental starting material or intermediate in the synthesis of a wide array of target molecules. synquestlabs.com Its strategic importance lies in the reactivity of its functional groups—the pyridine (B92270) ring and the ethyl ester—which can be selectively modified to build molecular complexity. For instance, the pyridine ring can undergo various transformations, including substitution reactions, to introduce new functional groups. ijpsonline.com
One notable application is in the synthesis of more complex heterocyclic systems. For example, refluxing ethyl isonicotinate (B8489971) (a related pyridine derivative) with sodium ethoxide and ethyl acetate (B1210297) yields ethyl-3-oxo-3-(pyridin-4-yl)propanoate, which exists in equilibrium with its enol form. researchgate.net This intermediate can then be further reacted to create highly functionalized pyridine derivatives. researchgate.net The versatility of this compound and its analogues as intermediates is highlighted by their use in the preparation of compounds with potential biological activities.
The synthesis of various target molecules often involves a multi-step approach where the this compound core is methodically elaborated. rsc.org For instance, a multi-step synthesis might involve the initial formation of a pyridylethoxybenzene derivative, which is then subjected to a series of reactions including hydrogenation, diazotization, and coupling to yield a more complex propanoate derivative. rsc.org
Design of Hybrid Molecules Incorporating Pyridyl Propanoate Units
The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single entity, has gained significant traction in medicinal chemistry. mdpi.com This approach aims to leverage the synergistic effects of the combined fragments, potentially leading to enhanced biological activity, improved pharmacokinetic profiles, and reduced side effects. mdpi.com The pyridyl propanoate unit is an attractive component for such hybrid designs due to the well-documented biological significance of the pyridine nucleus. ijpsonline.com
The molecular hybridization approach has been successfully employed to design and synthesize novel compounds with potential therapeutic applications. rsc.org For example, hybrid molecules incorporating a pyridine scaffold have been developed as inhibitors of specific enzymes, demonstrating the potential of this strategy. rsc.org The design process often involves strategically linking the pyridyl propanoate moiety to other bioactive scaffolds to create a new chemical entity with a unique biological profile. This can involve forming amide or other linkages between the pyridyl propanoate unit and another molecule of interest. mdpi.com The resulting hybrid molecules can exhibit a broad spectrum of biological activities, underscoring the value of this design strategy. mdpi.com
Structure-Activity Relationships (SAR) at a Molecular Level for Derivatives
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies provide crucial insights into how structural modifications influence their biological activity.
Influence of Pyridine Ring Substitution on Molecular Interactions
The substitution pattern on the pyridine ring can dramatically impact the biological activity of its derivatives. ijpsonline.com Variations in the position and nature of substituents can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets. acs.org
For instance, studies on related pyridine derivatives have shown that the placement of substituents can significantly affect their inhibitory potency against specific enzymes. acs.org The introduction of different functional groups on the pyridine ring can lead to either an enhancement or a loss of activity, highlighting the sensitivity of molecular interactions to these changes. nih.gov For example, in a series of NAAA inhibitors, replacing a phenyl group with a more polar pyridine ring resulted in a dramatic loss of potency, likely because the deprotonated pyridine derivatives fail to bind effectively in the hydrophobic pocket of the enzyme. nih.gov
The following table summarizes the impact of pyridine ring modifications on the activity of certain derivatives:
| Compound Series | Modification | Impact on Activity | Reference |
| NAAA Inhibitors | Replacement of a phenyl group with a pyridine ring | Dramatic loss in potency | nih.gov |
| CH24H Inhibitors | Introduction of a piperidin-1-yl group on the pyridine ring | Increased potency | acs.org |
| CH24H Inhibitors | Substitution with a 2-pyridyl or 1-pyrazolyl group | Maintained or improved potency and selectivity | acs.org |
Impact of Stereochemistry on Molecular Recognition (if enantioselective synthesis is explored)
When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer. Therefore, enantioselective synthesis, which produces a single, desired stereoisomer, is of great importance in drug discovery. mdpi.comrsc.org
The stereochemistry of molecules derived from or related to this compound can have a profound effect on their molecular recognition and biological function. nih.gov The spatial arrangement of atoms in a chiral molecule dictates how it fits into the binding site of a biological target. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy.
For example, in the enantioselective synthesis of α,β-diamino esters, the use of different chiral catalysts can lead to the formation of either the syn or anti diastereomer with high selectivity. nih.gov This highlights the critical role of the catalyst in controlling the stereochemical outcome of the reaction. The ability to selectively synthesize a specific stereoisomer is crucial, as often only one isomer possesses the desired therapeutic effect, while the other may be inactive or even have undesirable side effects. beilstein-journals.org The development of methods for the stereoselective synthesis and separation of enantiomers is therefore a key area of research in organic and medicinal chemistry. beilstein-journals.orgmdpi-res.com
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalyst Development for Ethyl 3-(3-Pyridyl)propanoate
The synthesis of pyridyl propanoates is a well-established area, yet there remains considerable room for improvement in terms of efficiency, sustainability, and stereoselectivity. Current methods often rely on established reactions like the Michael addition or Wittig-type reactions. For instance, a known route to ethyl 3-(pyridin-3-yl)propionate involves the reaction of nicotinaldehyde with ethyl diethylphosphonoacetate (B8399255) . Similarly, related compounds like ethyl 3-(pyridin-2-ylamino)propanoate are synthesized via the Michael reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674), often using catalysts like trifluoromethanesulfonic acid google.compatsnap.comchemicalbook.com.
Future research should focus on developing more environmentally benign and atom-economical synthetic strategies. This includes the exploration of novel catalysts that can operate under milder conditions and offer higher yields and selectivity.
Key Research Targets:
Green Catalysis: Investigating the use of biocatalysts (enzymes) or heterogeneous catalysts to replace homogeneous acid catalysts. This could simplify product purification, allow for catalyst recycling, and reduce corrosive waste streams.
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability compared to batch processing.
Stereoselective Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound and its derivatives. Enantiopure β-amino acids, for example, are crucial building blocks in pharmaceuticals, and efficient stereoselective syntheses are highly sought after acs.orgresearchgate.net.
A comparative table of potential catalytic systems is presented below.
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous Acids | Well-understood reactivity, high conversion. google.com | Development of less corrosive, recyclable acid catalysts. |
| Heterogeneous Catalysts | Ease of separation, reusability, reduced waste. | Design of solid acid catalysts (e.g., zeolites, functionalized silica) for Michael additions. |
| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for enzymes (e.g., acylases, transaminases) that can act on pyridyl substrates. acs.org |
| Organocatalysts | Metal-free, lower toxicity, high stereoselectivity. | Development of chiral amines or phosphoric acids to catalyze asymmetric conjugate additions. |
Exploration of New Chemical Transformations and Derivatizations
The chemical structure of this compound offers two primary sites for chemical modification: the ethyl ester group and the pyridine (B92270) ring. These functionalities allow for a wide range of transformations, opening avenues for the creation of novel compounds with potentially valuable properties.
The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to various amides through aminolysis. The pyridine ring, with its basic nitrogen atom and specific electron distribution, can undergo N-oxidation, quaternization, and electrophilic substitution on the ring, although the latter is often challenging due to the ring's electron-deficient nature.
Future research could systematically explore these transformations to build libraries of new derivatives for screening in various applications. For example, derivatization is a key strategy in drug discovery to create analogues with improved potency and pharmacokinetic properties researchgate.net.
Potential Derivatization Pathways:
| Functional Group | Transformation | Potential Products |
| Ethyl Ester | Hydrolysis | 3-(3-Pyridyl)propanoic acid |
| Reduction (e.g., with LiAlH4) | 3-(3-Pyridyl)propan-1-ol | |
| Aminolysis | N-substituted 3-(3-Pyridyl)propanamides | |
| Transesterification | Other alkyl 3-(3-Pyridyl)propanoates | |
| Pyridine Ring | N-Oxidation | Ethyl 3-(1-oxido-3-pyridyl)propanoate |
| Quaternization (e.g., with alkyl halides) | N-alkyl-3-(ethoxycarbonylpropyl)pyridinium salts | |
| Cross-Coupling Reactions | Introduction of new substituents on the pyridine ring (requires prior functionalization, e.g., halogenation). |
The synthesis of complex heterocyclic systems is another promising direction. For instance, related propanoate derivatives have been used as building blocks for quinoline-based structures asianpubs.org. Similar strategies could be applied to this compound to access novel molecular scaffolds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling represents a largely untapped resource.
Density Functional Theory (DFT) can be employed to predict a wide range of properties. Studies on analogous compounds have successfully used DFT to perform ground-state geometrical optimization, analyze spectroscopic data (IR, NMR), and calculate electronic properties researchgate.net. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's electronic behavior and predict its reactivity in various chemical reactions researchgate.net.
Future Computational Studies:
Reactivity Prediction: Using DFT and Fukui functions to map the molecular electrostatic potential and identify the most probable sites for electrophilic and nucleophilic attack. This can guide the design of new chemical transformations researchgate.net.
Spectroscopic Analysis: Calculating theoretical NMR and IR spectra to aid in the characterization of new derivatives and to understand structure-property relationships.
Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of potential synthetic routes to understand reaction mechanisms and optimize conditions for higher yields and selectivity.
Molecular Docking: If the compound or its derivatives are explored for biological applications, molecular docking simulations can predict their binding affinity and orientation within the active sites of target proteins, such as enzymes or receptors .
Integration of this compound into Advanced Materials Science
The unique combination of a flexible propanoate chain and a functional pyridyl group makes this compound an interesting candidate for materials science applications. The pyridine moiety is a well-known coordinating ligand for metal ions, and the ester group provides a handle for polymerization or surface modification.
Future research should investigate the potential of this compound as a building block for functional materials. While related esters are used in coatings and electronic applications atamanchemicals.comsmartchemi.com, and bromo-pyridyl analogues are noted as precursors for polymers , the specific use of this compound in this domain is not well explored.
Unexplored Avenues in Materials Science:
Polymer Synthesis: The ester group could be converted to a more reactive functional group (e.g., an alcohol or amine) to create a monomer suitable for polymerization. The resulting polymers would feature pendant pyridyl groups, which could be used for metal coordination, catalysis, or creating pH-responsive materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: After hydrolysis to the carboxylic acid, the resulting 3-(3-Pyridyl)propanoic acid could serve as a bifunctional organic linker for the synthesis of MOFs. The pyridyl nitrogen and the carboxylate group can coordinate to metal centers, potentially forming novel porous materials with applications in gas storage, separation, or catalysis. The design of such structures often relies on understanding the coordination geometry of pyridyl ligands acs.org.
Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form SAMs on various surfaces. For example, converting the ester to a thiol or silane (B1218182) would allow for anchoring to gold or oxide surfaces, respectively. The exposed pyridyl groups could then be used to tune surface properties or to immobilize catalysts or biomolecules.
By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile tool for innovation in synthesis, medicine, and materials science.
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC (e.g., CH₂Cl₂/EtOAc 8:2) .
- Adjust solvent polarity and catalyst loading to improve yields.
How can researchers resolve contradictions in thermal decomposition kinetics of ethyl esters like this compound?
Advanced
Contradictions in decomposition pathways (e.g., CO₂ vs. CO formation) arise from differences in alkyl chain length and reaction conditions. Key approaches include:
- Laser absorption diagnostics : Measure real-time H₂O, CO₂, and CO concentrations during shockwave experiments (1301–1636 K) to validate kinetic models .
- Sensitivity analysis : Identify dominant pathways (e.g., β-scission vs. radical recombination) using detailed kinetic models .
Example : Ethyl propanoate derivatives produce near-equal H₂O, CO₂, and CO, while shorter-chain esters show negligible CO₂ .
What analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic
- GC-FID/MS : Quantify lignin-derived monomers (e.g., dihydro FA ethyl ester) and validate solvolytic deconstruction mechanisms .
- HSQC NMR : Resolve C–H cross-signals to track structural changes during pretreatment with metal catalysts .
- HPLC : Assess purity (e.g., retention time = 0.81 minutes under SQD-FA05 conditions) .
Best Practices : Calibrate instruments with reference standards and cross-validate with elemental analysis (Van Krevelen diagrams) .
What methodological challenges arise in optimizing reaction conditions for pyridylpropanoate derivatives?
Q. Advanced
- Catalyst selection : Heterogeneous metal catalysts (e.g., Pt/C) stabilize lignin monomers but require rigorous control of solvent polarity and pH to avoid side reactions .
- Purification hurdles : Separate regioisomers (e.g., ethyl 3-(2-chlorophenyl)propanoate vs. 3-(4-chlorophenyl)) using gradient elution in chromatography .
- Scale-up risks : Exothermic reactions (e.g., reductions with LiAlH₄) necessitate controlled temperature and inert atmospheres .
How is the stability of this compound assessed under varying storage and experimental conditions?
Q. Basic
- Thermal stability : Conduct accelerated aging studies (e.g., 1.48–1.72 atm, 1301–1636 K) with laser absorption to track decomposition intermediates .
- Storage protocols : Store at 20°C in inert, anhydrous environments to prevent ester hydrolysis .
Risk Mitigation : Avoid exposure to strong oxidizers or moisture, as indicated in safety data sheets .
How do substituents on the pyridyl ring influence the reactivity of this compound?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase electrophilicity at the ester carbonyl, enhancing nucleophilic substitution rates (e.g., with amines in CDI-mediated couplings) .
- Steric effects : Bulky substituents (e.g., tert-butoxy groups) reduce accessibility to the active site in enzyme inhibition studies .
Case Study : Ethyl 3-(2-chlorophenyl)propanoate shows slower hydrolysis than unsubstituted analogs due to steric hindrance .
What strategies are employed to validate mechanistic hypotheses in pyridylpropanoate synthesis?
Q. Advanced
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track hydrogen exchange in intermediates .
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- Computational modeling : DFT calculations predict transition states for esterification or decomposition pathways .
How can researchers address discrepancies in biological activity data for pyridylpropanoate derivatives?
Q. Advanced
- Dose-response profiling : Test acetylcholinesterase (AChE) inhibition across multiple concentrations (e.g., 1–100 µM) to distinguish competitive vs. non-competitive mechanisms .
- Metabolic stability assays : Use liver microsomes to assess esterase-mediated hydrolysis rates, which vary with substituent lipophilicity .
Example : Ethyl 3-(piperazin-1-yl)propanoate elevates acetylcholine levels non-competitively, requiring careful controls to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
